2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine CAS number 1017788-72-5
2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine CAS number 1017788-72-5
An In-depth Technical Guide to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (CAS 1017788-72-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (CAS No. 1017788-72-5), a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. The pyrazole core is a privileged scaffold, forming the basis of numerous biologically active compounds.[1][2] The strategic placement of a bromine atom and an ethanamine side chain on the 1-methyl-1H-pyrazole ring creates a molecule with dual functionality, offering a reactive handle for cross-coupling reactions and a primary amine for amide bond formation or other nucleophilic additions. This document delves into the compound's physicochemical properties, outlines a robust and logical synthetic pathway, explores its key applications as a versatile intermediate in drug discovery, and provides detailed experimental protocols grounded in established chemical principles.
The Strategic Importance of the Bromo-Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4] Its prevalence in FDA-approved drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores its therapeutic potential.[3]
The introduction of a bromine atom onto this scaffold, as seen in the subject molecule, serves two primary purposes:
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Modulation of Pharmacological Activity : Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles.[4]
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Synthetic Versatility : The carbon-bromine bond is a highly versatile functional group, acting as a "synthetic handle" for introducing molecular diversity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures from a common intermediate.[5][6]
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine capitalizes on these features, combining the stable, N-methylated pyrazole core with both a reactive bromine site and a nucleophilic primary amine, making it an exceptionally valuable starting material for library synthesis in drug discovery programs.[7]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its key properties can be summarized based on supplier information and computational predictions.
| Property | Value | Source / Method |
| CAS Number | 1017788-72-5 | J&K Scientific[7] |
| IUPAC Name | 2-(4-bromo-1-methylpyrazol-5-yl)ethanamine | J&K Scientific[7] |
| Molecular Formula | C₆H₁₀BrN₃ | AA Blocks[8] |
| Molecular Weight | 205.07 g/mol | Calculated |
| PubChem CID | 51341933 | J&K Scientific[7] |
| Appearance | Expected to be an oil or low-melting solid | General Property |
| Purity | ≥ 95% (HPLC) | Chem-Impex[9] |
| Storage | Store sealed in a dry environment at room temperature. | BenchChem[6] |
Predicted Spectroscopic Signatures
A rigorous structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:
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¹H NMR : Expected signals would include a singlet for the N-methyl protons (~3.5-4.0 ppm), two triplets for the ethanamine methylene protons (-CH₂CH₂-), a singlet for the pyrazole ring proton (C₃-H), and a broad singlet for the amine (-NH₂) protons.
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¹³C NMR : Signals corresponding to the N-methyl carbon, the two aliphatic methylene carbons, and the three distinct pyrazole ring carbons are expected. The carbon bearing the bromine atom (C₄) would appear further downfield.
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Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis and Manufacturing Pathway
Caption: Proposed synthetic pathway for the target compound.
Protocol: Synthesis via Henry Reaction and Reduction
This protocol details the final two steps, converting the key aldehyde intermediate into the target primary amine.
Step 1: Henry (Nitroaldol) Reaction
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Rationale : The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. It is a highly reliable method for installing a nitromethyl group, which is a versatile precursor to an amine.
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Procedure :
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To a stirred solution of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in nitromethane (10-15 eq, serving as both reactant and solvent), add a catalytic amount of a suitable base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1-0.2 eq).
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Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
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Upon completion, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (1M) to remove the base, followed by saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-nitroethanol. This intermediate can often be used in the next step without extensive purification.
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Step 2: Reduction of the Nitro Group
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Rationale : The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method. The choice of catalyst (e.g., Palladium on carbon) ensures high yields and avoids reduction of the pyrazole ring or the C-Br bond under controlled conditions.
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Procedure :
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Dissolve the crude nitroethanol intermediate from the previous step in a suitable solvent like methanol or ethanol.
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Transfer the solution to a hydrogenation vessel and add Palladium on carbon (10% Pd/C, 5-10 mol%).
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Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
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Monitor the reaction for hydrogen uptake. The reaction is typically complete within 4-12 hours.
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Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.
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Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine.
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Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several research domains.[7]
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Pharmaceutical Development : It serves as a key building block for synthesizing novel compounds targeting neurological and psychological conditions.[7] The broader class of pyrazole derivatives has shown significant neuroprotective and anti-inflammatory activity, which are key therapeutic strategies for neurodegenerative diseases.[12][13]
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Agricultural Chemistry : The pyrazole scaffold is present in many commercial herbicides and fungicides. This compound can be used to generate new agrochemical candidates.[3][7]
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Biochemical Research : It is utilized in studies involving enzyme inhibition and receptor binding to elucidate metabolic pathways and disease mechanisms.[7]
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Materials Science : The compound's properties are explored for developing new polymers and coatings.[7]
The true power of this molecule lies in its potential for combinatorial library synthesis. The primary amine and the bromo-substituent represent orthogonal reactive sites that can be addressed sequentially to rapidly generate a diverse set of complex molecules for high-throughput screening.
Sources
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- 9. chemimpex.com [chemimpex.com]
- 10. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-1-methyl-1H-pyrazole-5-carboxaldehyde | [frontierspecialtychemicals.com]
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